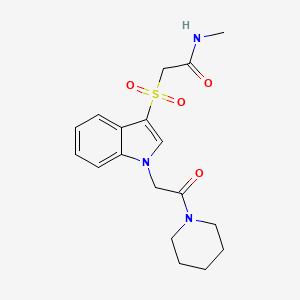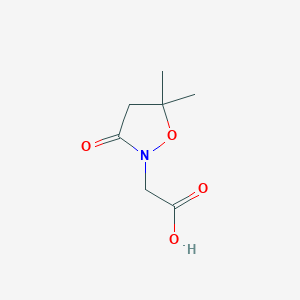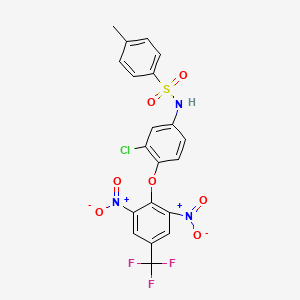
1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone is a synthetic organic compound that features an indole moiety linked to a pyrrolidine ring via a carbonyl group. The indole structure is a common motif in many natural products and pharmaceuticals, known for its diverse biological activities. The pyrrolidine ring adds to the compound’s structural complexity and potential biological activity.
Wissenschaftliche Forschungsanwendungen
1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
Biochemical Pathways
1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone affects various biochemical pathways. Indole derivatives, such as this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone typically involves the following steps:
Formation of the Indole-3-carbonyl Intermediate: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Coupling with Pyrrolidine: The indole-3-carbonyl intermediate is then coupled with pyrrolidine. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Final Acetylation: The resulting compound is then acetylated using acetic anhydride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indole-2,3-dione derivatives.
Reduction: 1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanol.
Substitution: Halogenated indole derivatives.
Vergleich Mit ähnlichen Verbindungen
1-(1H-indole-3-carbonyl)pyrrolidine: Lacks the ethanone group, which may affect its biological activity.
1-(1H-indole-3-carbonyl)piperidine: Similar structure but with a piperidine ring instead of pyrrolidine, which may alter its receptor binding properties.
1-(1H-indole-3-carbonyl)morpholine: Contains a morpholine ring, potentially affecting its solubility and pharmacokinetics.
Uniqueness: 1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone is unique due to the presence of both the indole and pyrrolidine moieties, which may confer distinct biological activities and pharmacological properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-[1-(1H-indole-3-carbonyl)pyrrolidin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10(18)11-6-7-17(9-11)15(19)13-8-16-14-5-3-2-4-12(13)14/h2-5,8,11,16H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEPFXRXKRQPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(methylthio)benzamide](/img/structure/B2599814.png)
![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2599817.png)

![N-(3-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2599821.png)
![1-(Thiomorpholin-4-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2599824.png)

![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2599828.png)


![1-[2-(Methoxymethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2599833.png)
![1'-(3,4-Diethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2599834.png)
![N-[(2-CHLOROPHENYL)METHYL]-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE](/img/structure/B2599835.png)
![N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzenesulfonamide](/img/structure/B2599836.png)
